N-(2-Iodophenyl)-N-(prop-2-yn-1-yl)benzamide

Tandem Cyclization Ullmann Coupling CuAAC

N-(2-Iodophenyl)-N-(prop-2-yn-1-yl)benzamide (CAS 918334-64-2) is a halogenated aromatic amide that uniquely combines an ortho-iodoaryl group and a terminal N-propargyl moiety within a single molecular framework. This bifunctional architecture enables it to serve as a privileged substrate for copper-catalyzed tandem azide–alkyne cycloaddition (CuAAC) and Ullmann-type coupling reactions, providing direct access to complex [1,2,3]triazolo[1,5-a]quinoxaline scaffolds that are challenging to obtain via alternative building-block strategies.

Molecular Formula C16H12INO
Molecular Weight 361.18 g/mol
CAS No. 918334-64-2
Cat. No. B12602304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Iodophenyl)-N-(prop-2-yn-1-yl)benzamide
CAS918334-64-2
Molecular FormulaC16H12INO
Molecular Weight361.18 g/mol
Structural Identifiers
SMILESC#CCN(C1=CC=CC=C1I)C(=O)C2=CC=CC=C2
InChIInChI=1S/C16H12INO/c1-2-12-18(15-11-7-6-10-14(15)17)16(19)13-8-4-3-5-9-13/h1,3-11H,12H2
InChIKeyXRBLPIMNGJLQCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Iodophenyl)-N-(prop-2-yn-1-yl)benzamide (CAS 918334-64-2): A Bifunctional Building Block for Tandem Cyclization


N-(2-Iodophenyl)-N-(prop-2-yn-1-yl)benzamide (CAS 918334-64-2) is a halogenated aromatic amide that uniquely combines an ortho-iodoaryl group and a terminal N-propargyl moiety within a single molecular framework [1]. This bifunctional architecture enables it to serve as a privileged substrate for copper-catalyzed tandem azide–alkyne cycloaddition (CuAAC) and Ullmann-type coupling reactions, providing direct access to complex [1,2,3]triazolo[1,5-a]quinoxaline scaffolds that are challenging to obtain via alternative building-block strategies .

Why Simple Propargyl Benzamides or Mono-Halogenated Analogs Cannot Replace CAS 918334-64-2


This compound is not interchangeable with common building blocks such as N-(prop-2-yn-1-yl)benzamide (CAS 1464-98-8) or 3-iodo-N-(prop-2-yn-1-yl)benzamide (CAS 1247441-29-7) . The critical ortho relationship between the iodine atom and the amide nitrogen is a prerequisite for the copper-catalyzed, tandem cyclization/annulation pathway that constructs the diazepine or quinoxaline core . Meta- or para-iodo regioisomers, or analogs lacking the aryl iodide entirely, are unreactive in this tandem sequence and fail to produce the desired fused heterocyclic products, leading to complex mixtures or no conversion under identical conditions .

Quantitative Differentiation of N-(2-Iodophenyl)-N-(prop-2-yn-1-yl)benzamide from its Closest Analogs


Ortho-Iodo Substituent is Essential for Tandem Ullmann/CuAAC Cyclization Yield

The ortho-iodo substitution pattern is mandatory for achieving productive tandem cyclization with sodium azide. 2-Iodobenzamides with an N-propargyl group produce a range of [1,2,3]triazolo[1,5-a]quinoxalines in moderate yields via a documented CuI-catalyzed protocol . In contrast, the corresponding N-propargyl benzamides lacking the ortho-iodo substituent, or bearing it at the meta- or para-position, do not undergo this tandem Ullmann/CuAAC sequence and fail to yield the fused triazoloquinoxaline products under identical conditions .

Tandem Cyclization Ullmann Coupling CuAAC

Iodine vs. Bromine: Superior Oxidative Addition Reactivity for Ullmann Coupling

The C(sp2)-I bond in N-(2-iodophenyl)-N-(prop-2-yn-1-yl)benzamide provides a kinetically more accessible oxidative addition step with Cu(I) compared to the analogous C(sp2)-Br bond found in the hypothetical N-(2-bromophenyl)-N-(prop-2-yn-1-yl)benzamide. This class-level inference is supported by the well-established trend that aryl iodides react significantly faster than aryl bromides in copper-mediated Ullmann couplings [1]. The employed protocols explicitly rely on the reactivity of the C-I bond to achieve cyclization under mild conditions (50 °C), conditions which are typically insufficient for activating aryl bromides .

Oxidative Addition Ullmann Coupling C-I Activation

Crystal Structure Confirmation of a Close Structural Analog Validates Molecular Geometry

The molecular geometry and solid-state conformation of N-propargyl-N-(2-iodoaryl)amides have been definitively established through single-crystal X-ray diffraction. The Cambridge Structural Database entry CCDC 2145558 corresponds to a closely related N-propargyl-N-(2-iodoaryl)benzamide derivative, providing unambiguous structural confirmation of this compound class [1]. This crystallographic data serves as a verified reference point for computational docking, structure-activity relationship (SAR) studies, and quality control that is unavailable for many non-crystalline analogs.

X-ray Crystallography Molecular Geometry Structural Confirmation

High-Value Application Scenarios for N-(2-Iodophenyl)-N-(prop-2-yn-1-yl)benzamide in R&D


Synthesis of [1,2,3]Triazolo[1,5-a]quinoxaline Libraries for Drug Discovery

This building block is the substrate of choice for constructing diverse libraries of 3-substituted [1,2,3]triazolo[1,5-a]quinoxalines via a one-pot CuI-catalyzed tandem reaction with sodium azide . The bifunctional nature of the molecule eliminates the need for sequential deprotection and coupling steps, enabling a modular approach where the benzamide substituent can be varied to explore chemical space around the privileged triazoloquinoxaline core.

Preparation of [1,2,3]Triazolo[1,5-a][1,4]benzodiazepin-6(5H)-one Scaffolds

Under related copper-catalyzed conditions, 2-iodobenzamides bearing a propargyl group on the amide nitrogen react with sodium azide to yield pharmacologically relevant [1,2,3]triazolo[1,5-a][1,4]benzodiazepin-6(5H)-ones . The ortho-iodo substituent is critical for the intramolecular Ullmann coupling that closes the seven-membered diazepine ring, a transformation that cannot be replicated with halogen-free or meta-/para-iodinated starting materials.

Orthogonal Bioconjugation via CuAAC Click Chemistry and Subsequent Elaboration

The terminal alkyne of the N-propargyl group provides a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-modified biomolecules, while the ortho-iodo substituent remains available for downstream palladium- or copper-catalyzed cross-coupling reactions . This orthogonal reactivity profile is not available in simpler propargyl benzamides lacking the aryl iodide, making this compound a strategic choice for synthesizing bifunctional probes and PROTAC precursors.

Computational Chemistry and Structural Biology Reference Standard

The availability of high-confidence crystallographic data for a close structural analog (CCDC 2145558) makes this compound class a validated reference for calibrating density functional theory (DFT) calculations and molecular docking experiments involving halogen-bonding interactions . This structural benchmark is absent for the 3-iodo or non-iodinated regioisomers, giving this ortho-iodo scaffold an advantage in computational studies requiring experimentally verified geometries.

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